Benzamidobenzenethiol
Description
Benzamidobenzenethiol is a benzenethiol derivative featuring a benzamide (benzamido) substituent on the aromatic ring. The benzamide group (-NH-C(=O)-C₆H₅) introduces hydrogen-bonding capabilities and steric bulk, which influence reactivity and biological activity. This compound is likely synthesized via benzamidomethylation, a reaction involving (benzamidomethyl)triethylammonium chloride and thiols under alkaline conditions, yielding high-purity products (>90%) . Potential applications align with benzothiazoles and benzimidazolethiols, including antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(2-sulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16/h1-9,16H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJHOWOEBFBOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144521 | |
| Record name | Benzamidobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020-40-2 | |
| Record name | Benzamidobenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamidobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZAMIDOBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40QII77X49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
2-Aminobenzenethiol
- Structure : C₆H₅-SH with an -NH₂ group at the 2-position.
- Key Differences : Lacks the benzamide group, making it simpler but less sterically hindered.
- Applications : A precursor for benzothiazoles, which exhibit antitumor and antiviral properties .
- Synthesis : Typically prepared via reduction of 2-nitrobenzenethiol or direct functionalization of benzenethiol .
Benzamidomethyl Thioethers
- Structure : R-S-CH₂-NH-C(=O)-C₆H₅ (e.g., S-benzamidomethyl derivatives) .
- Key Differences : Contains a methylene spacer between sulfur and the benzamide group, enhancing stability compared to direct aromatic substitution.
- Applications : Used in organic synthesis for protecting thiol groups or as intermediates in drug discovery .
- Synthesis Yields : >90% under mild aqueous conditions .
2-Benzimidazolethiol
- Structure : A fused bicyclic system with a thiol group at the 2-position (C₇H₆N₂S) .
- Key Differences : Incorporates a nitrogen-containing heterocycle (imidazole), enhancing electronic interactions and bioactivity.
- Applications: Potent anti-diabetic agents (e.g., 5-arylideneamino derivatives) and corrosion inhibitors .
- Thermodynamic Data : Available via NIST Standard Reference Database 69, confirming stability under standard conditions .
2-Amino-4-Chloro-Benzenethiol Hydrochloride
- Structure : C₆H₃Cl(NH₂)-SH·HCl with a chloro substituent at the 4-position .
- Key Differences : Chlorine atom increases electronegativity, altering reactivity and solubility.
- Applications : Intermediate in agrochemicals and pharmaceuticals; chloride enhances bioavailability .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: this compound’s benzamide group enhances hydrogen-bonding interactions, improving binding to biological targets compared to simpler thiols like 2-aminobenzenethiol .
- Stability : Benzamidomethyl thioethers exhibit superior stability in aqueous media due to the methylene spacer, whereas direct aromatic substitution (as in this compound) may confer rigidity .
- Biological Activity: 2-Benzimidazolethiol derivatives demonstrate higher anti-diabetic potency than non-heterocyclic thiols, highlighting the role of fused rings in bioactivity .
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